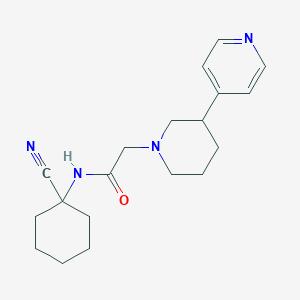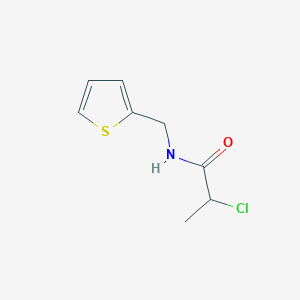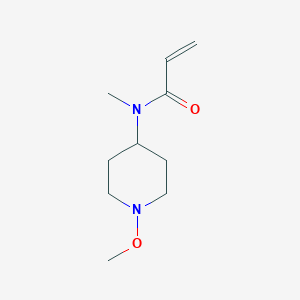![molecular formula C15H11Cl2N3O2 B2542773 3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one CAS No. 648859-11-4](/img/structure/B2542773.png)
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one, often referred to as compound 1 , is a synthetic organic compound. Its chemical structure consists of a quinazolinone core with an amino group at position 3 and a dichlorophenoxy methyl group at position 2. The compound’s molecular formula is C₁₄H₁₀Cl₂N₂O₂ .
Synthesis Analysis
The synthesis of compound 1 involves several steps. Researchers have designed and synthesized a series of 2,3-disubstituted quinazolinone derivatives and a [1,2,4]triazino[2,3-c]quinazolinone . These derivatives incorporate pharmacophoric elements associated with anticonvulsant drugs. The synthetic route likely includes chlorination, cyclization, and subsequent functionalization to introduce the amino group .
Molecular Structure Analysis
- Dichlorophenoxy Methyl Group : Attached to the second carbon, this moiety likely influences the compound’s lipophilicity and binding affinity .
Physical And Chemical Properties Analysis
科学的研究の応用
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Research has focused on synthesizing derivatives of dihydroquinazolinone, like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, exhibiting antimicrobial activities against various microorganisms (Bektaş et al., 2007).
- Thioglycolic Amino Acid Derivatives : The interaction of 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with sodium thioglycolate produced compounds with significant antimicrobial activities (Atta, 1994).
Anticonvulsant Activity
- Novel 3-aminoquinazolines Synthesis : The development of novel 3-aminoquinazolines for potential anticonvulsant activity is a key area of research. These compounds have been evaluated for effectiveness in anticonvulsant models (Tita & Kornet, 1988).
- Thioxoquinazolinone Derivatives : A series of thioxoquinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activities. Certain compounds demonstrated potent anticonvulsant effects (Rajasekaran et al., 2013).
Chemical Synthesis and Alkylation
- Synthesis and Alkylation Studies : Research in quinazoline chemistry includes the synthesis and alkylation of dihydroquinazolines, contributing to a better understanding of their chemical properties (Gromachevskaya et al., 2017).
Antiparasitic Activities
- Evaluation of Enantiomers : Studies on the antiparasitic activities of 8-aminoquinolines, a class that includes derivatives of dihydroquinazolinone, have revealed significant efficacy against various parasites, with attention to their hematological toxicities (Nanayakkara et al., 2008).
Antitubercular, Anti-HIV, and Antibacterial Agents
- Novel Carboxamidines Synthesis : Synthesis of novel quinazolinone derivatives, including 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines, has been explored for their potential as AntiHIV, antitubercular, and antibacterial agents (Sulthana M.T et al., 2019).
Safety and Hazards
特性
IUPAC Name |
3-amino-2-[(2,4-dichlorophenoxy)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-9-5-6-13(11(17)7-9)22-8-14-19-12-4-2-1-3-10(12)15(21)20(14)18/h1-7H,8,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNCNQFAVPAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)COC3=C(C=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole](/img/structure/B2542690.png)
![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2542691.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2542694.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)



![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2542701.png)
![2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2542704.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2542705.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2542706.png)
![8-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2542710.png)
